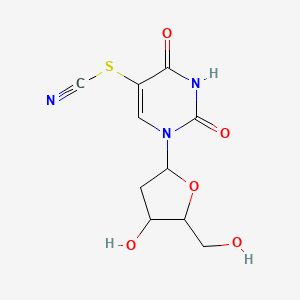
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione is a nucleoside analog that has garnered significant interest in the fields of chemistry and biology This compound is characterized by its unique structure, which includes a thiocyanate group attached to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of 2-deoxypentofuranose, followed by the introduction of the thiocyanate group through nucleophilic substitution reactions. The pyrimidine ring is then constructed through cyclization reactions, often using reagents such as ammonia or amines under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing automated systems and continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiocyanate group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiocyanate group can be replaced by other nucleophiles like halides, amines, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleophilic substitution reactions.
Biology: This compound is employed in the study of DNA and RNA, particularly in understanding the mechanisms of replication and transcription.
Medicine: Potential applications in medicine include its use as a precursor for antiviral and anticancer agents. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA and RNA synthesis by interfering with the activity of polymerases.
Vergleich Mit ähnlichen Verbindungen
1-(2-Deoxypentofuranosyl)-5-thiocyanatopyrimidine-2,4(1h,3h)-dione can be compared with other nucleoside analogs such as:
1-(2-Deoxypentofuranosyl)-5-(3-furyl)-2,4(1H,3H)-pyrimidinedione: This compound has a furyl group instead of a thiocyanate group, which affects its reactivity and applications.
1-(2-Deoxypentofuranosyl)-5-(tridecafluorohexyl)-2,4(1H,3H)-pyrimidinedione:
1-(2-Deoxypentofuranosyl)-imidazole-4-hydrazide: This analog features an imidazole ring, which can influence its interactions with enzymes and nucleic acids.
The uniqueness of this compound lies in its thiocyanate group, which provides distinct reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
38927-34-3 |
|---|---|
Molekularformel |
C10H11N3O5S |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H11N3O5S/c11-4-19-7-2-13(10(17)12-9(7)16)8-1-5(15)6(3-14)18-8/h2,5-6,8,14-15H,1,3H2,(H,12,16,17) |
InChI-Schlüssel |
GOVKUNCYSORXMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


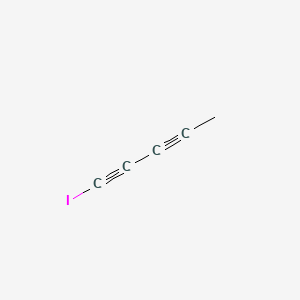
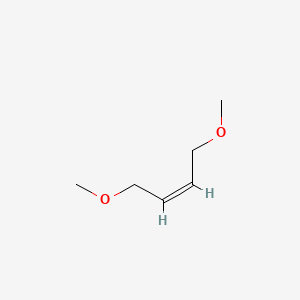

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
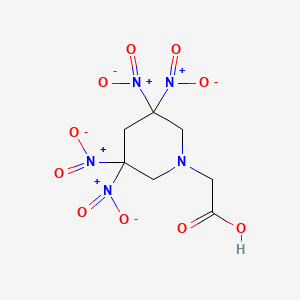
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
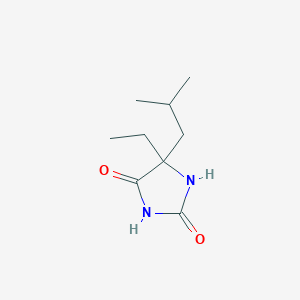
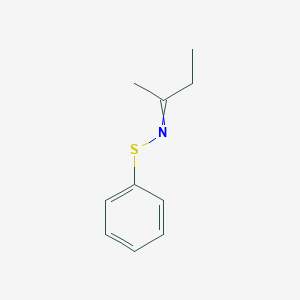
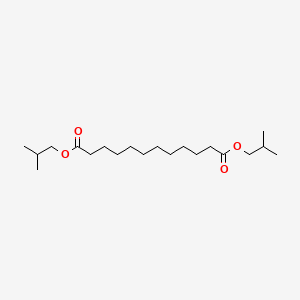

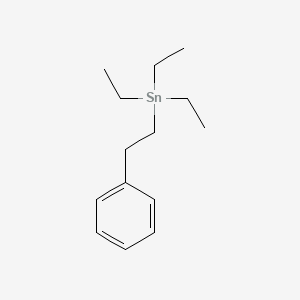
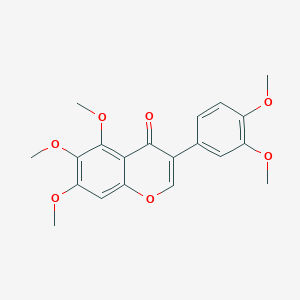
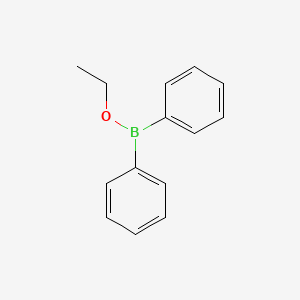
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)
